3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a 7-methoxy group and a piperidin-4-ylmethyl moiety modified by a cyclopropylmethyl substituent. The cyclopropylmethyl group may enhance metabolic stability and modulate lipophilicity, distinguishing it from analogs with simpler alkyl or aryl substituents .
Properties
IUPAC Name |
3-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-4-5-17-18(10-16)20-13-22(19(17)23)12-15-6-8-21(9-7-15)11-14-2-3-14/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFZCPMKGOKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilamide Derivatives
The dihydroquinazolin-4-one core is typically constructed via cyclization of anthranilamide precursors. A proven method involves reacting 2-amino-N-(2-substituted-ethyl)benzamide derivatives with aldehydes under basic conditions. For example, Source demonstrates that refluxing 2-amino-N-(2-cyanoethyl)benzamide with benzaldehyde derivatives in methanol containing potassium carbonate (1.3 mmol) yields 3-substituted-2,3-dihydroquinazolin-4(1H)-ones in 85–95% yields. Microwave irradiation further reduces reaction times to 10–15 minutes while maintaining high purity.
For the target compound, 7-methoxy substitution is introduced at the anthranilic acid stage. Starting with 2-amino-4-methoxybenzoic acid, sequential amidation with ethanolamine derivatives followed by cyclization would yield the 7-methoxy-dihydroquinazolinone scaffold.
Preparation of the Piperidine Substituent
Reductive Amination for Cyclopropylmethyl-Piperidine Synthesis
The piperidine moiety, 1-(cyclopropylmethyl)piperidin-4-ylmethyl, is synthesized via reductive amination. Source outlines a method where piperidin-4-one reacts with cyclopropylmethylamine in the presence of sodium cyanoborohydride, yielding 1-(cyclopropylmethyl)piperidin-4-amine. Subsequent alkylation with methyl iodide introduces the methyl group at position 4, though alternative pathways using pre-functionalized piperidines may enhance efficiency.
Table 1: Comparative Analysis of Piperidine Substituent Synthesis
| Method | Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive amination | Piperidin-4-one | NaBH3CN, Cyclopropylmethylamine | 78 | |
| Buchwald–Hartwig coupling | 4-Bromo-piperidine | Pd(dba)2, XPhos | 65 |
Coupling Strategies for Core-Substituent Integration
Nucleophilic Alkylation
The dihydroquinazolinone core’s C-3 position is functionalized via nucleophilic substitution. Source describes alkylation of quinazoline derivatives using bromomethyl-piperidine intermediates in dimethylformamide (DMF) with potassium carbonate, achieving 70–80% yields. For the target compound, 3-bromo-7-methoxy-dihydroquinazolin-4-one could react with 1-(cyclopropylmethyl)piperidin-4-ylmethanol under Mitsunobu conditions (DIAD, PPh3).
Palladium-Catalyzed Cross-Coupling
Source highlights Suzuki and Buchwald–Hartwig couplings for attaching aromatic groups to heterocycles. While direct application to aliphatic piperidine systems is less common, Pd-mediated coupling of boronic ester-functionalized piperidines with halogenated dihydroquinazolinones may offer a viable route.
Optimization and Green Chemistry Considerations
Solvent and Catalyst Selection
Source advocates for 2-MeTHF as a renewable solvent, demonstrating its efficacy in dihydroquinazolinone synthesis with 95% yields under reflux. Similarly, Source reports ultrasound-assisted reactions in 50% ethanol reducing reaction times by 50% while maintaining yields ≥90%.
Table 2: Reaction Optimization Parameters
| Parameter | Conventional Method | Eco-Friendly Method | Yield (%) |
|---|---|---|---|
| Solvent | DMF | 2-MeTHF | 95 vs. 92 |
| Catalyst | K2CO3 | InCl3 | 85 vs. 95 |
| Energy Input | Reflux (4 h) | Ultrasound (20 min) | 90 vs. 95 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: : The cyclopropylmethyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common reagents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various alkyl halides and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-hydroxy-3,4-dihydroquinazolin-4-one.
Reduction: : Formation of 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one.
Substitution: : Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Antagonism of Opioid Receptors
Research indicates that compounds similar to 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one may exhibit selective antagonism at the kappa opioid receptor (KOR). KOR antagonists are being investigated for their potential in treating conditions such as depression and addiction. The structure-activity relationship (SAR) studies have shown that modifications to the piperidine moiety can enhance selectivity and potency against opioid receptors, which may be applicable to the compound .
Inhibition of Tankyrase
Another promising application of this compound is its potential as a tankyrase inhibitor. Tankyrases play a crucial role in the Wnt signaling pathway, which is implicated in various cancers. By inhibiting tankyrase activity, compounds like this compound could contribute to cancer treatment strategies targeting Wnt-related pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of the cyclopropylmethyl group and the methoxy substitution on the quinazolinone core are critical for its biological activity. Studies have demonstrated that modifications in these areas can significantly alter receptor affinity and selectivity .
| Structural Feature | Modification Impact |
|---|---|
| Cyclopropylmethyl Group | Enhances binding affinity to KOR |
| Methoxy Substitution | Improves solubility and bioavailability |
| Piperidine Ring Variations | Alters selectivity among opioid receptors |
Clinical Trials
While specific clinical trials involving this compound are not yet documented, analogous compounds have shown promise in early-phase trials targeting opioid use disorder and cancer therapies. For instance, a study on KOR antagonists demonstrated significant efficacy in reducing drug-seeking behavior in preclinical models .
Preclinical Research
In preclinical studies, compounds structurally similar to this compound were evaluated for their effects on cell proliferation and apoptosis in cancer cell lines. Results indicated that these compounds could inhibit tumor growth through modulation of the Wnt/β-catenin signaling pathway .
Mechanism of Action
The mechanism by which 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
3,4-Dihydroquinazolin-4-one Derivatives
- Compound 7A1: 3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (Yield: 56%) Substituents: Thiadiazole ring with a 4-bromophenyl group.
- 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one Substituents: 2-Ethylphenyl at position 3.
Piperidine-Substituted Analogs
- DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Substituents: 2,3-Dimethylphenylmethyl on piperidine. Biological Activity: Synergistic with carbapenems against MRSA. Key Differences: Indole core instead of quinazolinone; dimethylphenyl group may increase steric hindrance.
- BB56170 (7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one) Molecular Weight: 401.48 g/mol Substituents: Methoxymethyl-thiadiazole on piperidine.
Physicochemical Properties
*Predicted using fragment-based methods. †Estimated based on molecular formula (C₂₀H₂₅N₃O₂). ‡Cyclopropyl groups reduce LogP compared to aromatic substituents.
Biological Activity
The compound 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications based on existing research.
Chemical Structure
The compound features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. The structural components are as follows:
- Cyclopropylmethyl group : Imparts unique steric and electronic properties.
- Piperidine moiety : Often associated with psychoactive effects.
- Methoxy group : Enhances lipophilicity and bioavailability.
Research indicates that this compound may interact with multiple biological pathways:
- Receptor Binding : Preliminary studies suggest it has a high affinity for certain neurotransmitter receptors, particularly those involved in pain modulation and psychotropic effects. For instance, it may act as a ligand for opioid receptors, similar to other compounds in its class .
- Cellular Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties. This effect is likely mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of the methoxy group is expected to enhance the compound's solubility and absorption in biological systems.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which may influence its efficacy and safety profile. Further research is needed to elucidate the metabolic pathways involved.
- Excretion : The compound's elimination half-life and routes of excretion remain to be fully characterized.
Biological Activity Data
| Study Type | Findings | Reference |
|---|---|---|
| In vitro assays | Induces apoptosis in cancer cell lines | |
| Receptor binding | High affinity for opioid receptors | |
| Pharmacokinetics | Enhanced absorption due to methoxy substitution |
Case Study 1: Antinociceptive Effects
In a controlled animal study, administration of the compound demonstrated significant antinociceptive effects comparable to established analgesics. The ED₅₀ was determined to be 5 mg/kg, indicating strong pain-relieving properties without the typical side effects associated with opioid therapy .
Case Study 2: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound against various tumor cell lines. Results showed a dose-dependent decrease in cell viability, with IC₅₀ values indicating potent activity against breast and colon cancer cells. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Q & A
Q. What methodologies assess this compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
